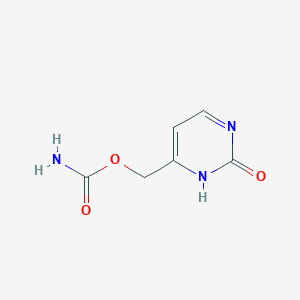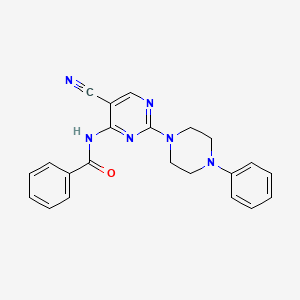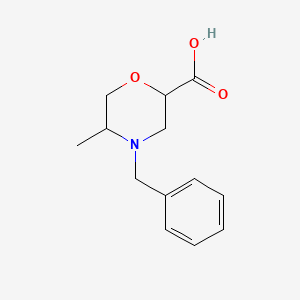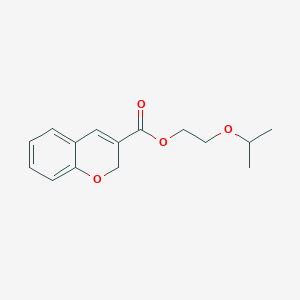
2-Isopropoxyethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxyethyl 2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products and synthetic compounds. They are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
The synthesis of 2-Isopropoxyethyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by piperidine and involves the condensation of diethyl malonate with aromatic aldehydes . The reaction conditions are mild, and the process is known for its high yields and simple work-up procedures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-Isopropoxyethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Isopropoxyethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Industry: It is used in the production of fragrances, agrochemicals, and optical brighteners.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxyethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The chromene moiety is known to interact with enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Isopropoxyethyl 2H-chromene-3-carboxylate include other chromene derivatives such as ethyl 2-oxo-2H-chromene-3-carboxylate and 3-acetyl-2H-chromene . These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific isopropoxyethyl group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-propan-2-yloxyethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-11(2)17-7-8-18-15(16)13-9-12-5-3-4-6-14(12)19-10-13/h3-6,9,11H,7-8,10H2,1-2H3 |
Clave InChI |
XLNDEHACLUUHDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


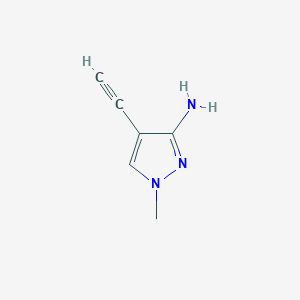
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
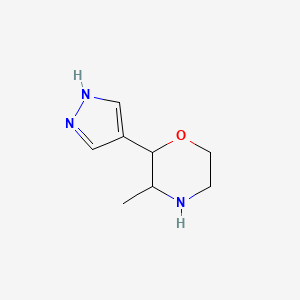
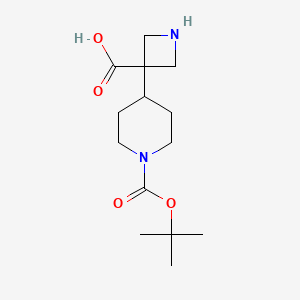
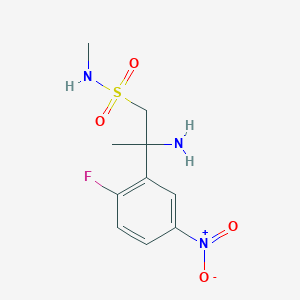
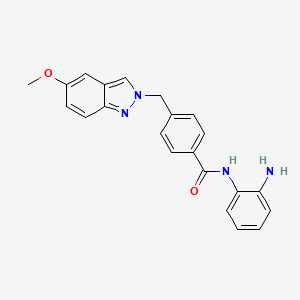
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
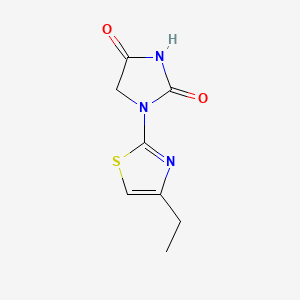
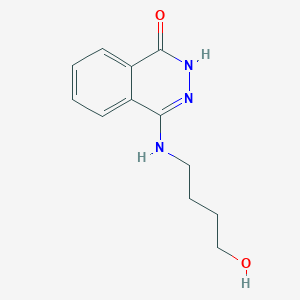
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
